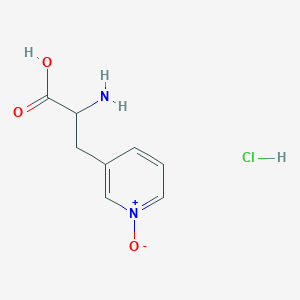

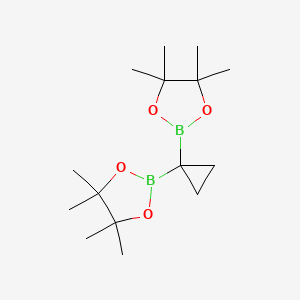

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride

カタログ番号 B2510614

CAS番号:

2375267-76-6

分子量: 218.64

InChIキー: MEBFPWRITMCYLR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Covalent Binding Mechanisms

- Mechanism for Covalent Binding of MLN3126

- MLN3126, a chemokine C-C motif receptor 9 antagonist, was studied for its covalent binding to serum albumins. The nonextractable radioactivity in plasma after oral administration of 14C-labeled MLN3126 ([14C]MLN3126) to rats was significant. The study revealed the major part of the nonextractable radioactivity resulted from covalent binding between the ε-amino group of lysine residue 199 in rat serum albumin and the carbonyl group of MLN3126. This finding indicates the importance of understanding drug-protein interactions in drug development and metabolism studies (Narita et al., 2018).

Biological Activity and Pharmacokinetics

- 2-Amino-3-(methylamino)propanoic Acid (BMAA) Bioavailability and Pharmacokinetics

- The bioavailability and pharmacokinetics of 2-Amino-3-(methylamino)propanoic acid (BMAA) were investigated in primates and rats. BMAA is an excitatory amino acid linked to amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD) in the western Pacific region. Studies showed high oral bioavailability of BMAA in primates, and the pharmacokinetic profile in rats indicated BMAA’s potential to reach toxic levels in the brain after large doses. These insights are crucial for understanding the implications of BMAA exposure and its potential role in neurodegenerative diseases (Duncan et al., 1992; Duncan et al., 1991).

Immunological Activity

- Synthesis and Immunological Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols

- The study synthesized a series of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, analyzing their immunosuppressive activity. This research provides valuable insights into the structure-activity relationship of these compounds, highlighting the potential of specific structural configurations in enhancing immunosuppressive activity. Such compounds could be valuable in the field of organ transplantation and other areas where immunosuppression is required (Kiuchi et al., 2000).

Neurological Research

- Expression of AMPA Receptor Subunits in Hippocampus after Status Convulsion

- The study investigated the expression of 2-amino-3-(5-methyl-3-oxo-1, 2-oxazol-4-yl) propanoic acid receptor (AMPAR) subunits in the hippocampus following status convulsion (SC) in rats. Findings indicated that SC induced changes in AMPAR subunit composition in the hippocampus, which differed based on the developmental stage of the rats. This research provides valuable insights into the role of AMPARs in seizure-induced neural damage and the protective mechanisms of the immature brain (Hu et al., 2012).

特性

IUPAC Name |

2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-7(8(11)12)4-6-2-1-3-10(13)5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBFPWRITMCYLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

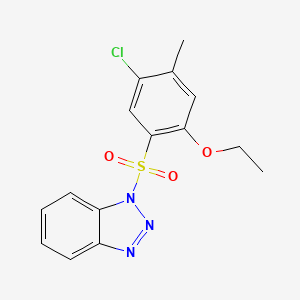

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2510531.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2510532.png)

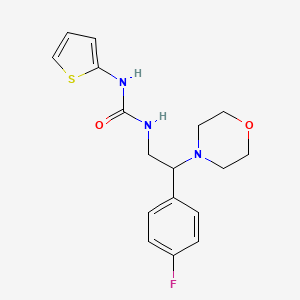

![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2510534.png)

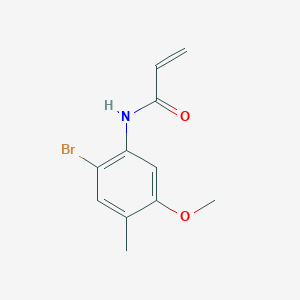

![2-(benzo[d]isoxazol-3-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2510537.png)

![N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510539.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2510546.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2510553.png)